molecular formula C9H10N2O4 B050268 Dimethyl 4-aminopyridine-2,3-dicarboxylate CAS No. 122475-56-3

Dimethyl 4-aminopyridine-2,3-dicarboxylate

Cat. No.: B050268
CAS No.: 122475-56-3
M. Wt: 210.19 g/mol
InChI Key: VOGZIFYWGKSLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-aminopyridine-2,3-dicarboxylate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, characterized by the presence of two ester groups and an amino group attached to the pyridine ring

Scientific Research Applications

Dimethyl 4-aminopyridine-2,3-dicarboxylate has diverse applications in scientific research:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-aminopyridine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 4-azidopyridine-2,3-dicarboxylate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a solvent mixture of dichloromethane (DCM) and methanol (MeOH) under an H2 atmosphere .

Industrial Production Methods: Industrial production of this compound often involves similar catalytic hydrogenation processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-aminopyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

  • Dimethyl 4-aminopyridine-2,6-dicarboxylate
  • 4-Dimethylaminopyridine (DMAP)
  • Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates

Comparison: Dimethyl 4-aminopyridine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic properties and potential therapeutic applications .

Properties

IUPAC Name

dimethyl 4-aminopyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)6-5(10)3-4-11-7(6)9(13)15-2/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGZIFYWGKSLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558438
Record name Dimethyl 4-aminopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122475-56-3
Record name Dimethyl 4-aminopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-aminopyridine-2,3-dicarboxylate
Reactant of Route 2
Dimethyl 4-aminopyridine-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-aminopyridine-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-aminopyridine-2,3-dicarboxylate
Reactant of Route 5
Dimethyl 4-aminopyridine-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-aminopyridine-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.